Home > Products > Screening Compounds P53507 > N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate
N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate -

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate

Catalog Number: EVT-12646518
CAS Number:
Molecular Formula: C24H29F3N4O6
Molecular Weight: 526.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SB 290157 is antagonist of C3aR
Overview

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate, commonly referred to as SB290157, is a synthetic compound that serves as a selective antagonist of the complement component 3a receptor (C3aR). This compound is significant in immunological research, particularly in understanding the complement system's role in innate immunity. The complement system comprises a series of proteins that are crucial for immune responses, including inflammation and pathogen clearance.

Source and Classification

SB290157 is classified as a non-peptide antagonist and is derived from L-arginine, an amino acid involved in various physiological processes, including nitric oxide production. The compound is synthesized through specific chemical reactions involving L-arginine derivatives and other reagents. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Sigma-Aldrich and BenchChem .

Synthesis Analysis

Methods and Technical Details

The synthesis of N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate involves several key steps:

  1. Formation of Core Structure: The initial step involves coupling N(2)-[2-(2,2-diphenylethoxy)acetyl]-L-arginine with trifluoroacetic acid. This reaction typically requires controlled conditions to ensure high yield and purity.
  2. Purification: Post-synthesis, the compound undergoes purification processes such as crystallization or chromatography to remove unreacted materials and by-products, achieving a purity level often exceeding 97% .
  3. Optimization: Various reaction conditions, including temperature, solvent choice, and reagent concentrations, are optimized to maximize yield. For instance, using different bases or activating agents can significantly influence the reaction outcome .
Molecular Structure Analysis

Structure and Data

The molecular formula of N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate is C22H28N4O4C2HF3O2C_{22}H_{28}N_{4}O_{4}\cdot C_{2}HF_{3}O_{2}. Its structure includes:

  • An L-arginine backbone
  • A diphenylethoxy acetyl group
  • A trifluoroacetate moiety

The InChI representation for this compound is provided as follows:

InChI 1S C22H28N4O4 C2HF3O2 c23 22 24 25 13 7 12 19 21 28 29 26 20 27 15 30 14 18 16 8 3 1 4 9 16 17 10 5 2 6 11 17 3 2 4 5 1 6 7 h1 6 8 11 18 19H 7 12 15H 2 H 26 27 H 28 29 H 4 23 24 25 H 6 7 t19 m0 s1\text{InChI 1S C22H28N4O4 C2HF3O2 c23 22 24 25 13 7 12 19 21 28 29 26 20 27 15 30 14 18 16 8 3 1 4 9 16 17 10 5 2 6 11 17 3 2 4 5 1 6 7 h1 6 8 11 18 19H 7 12 15H 2 H 26 27 H 28 29 H 4 23 24 25 H 6 7 t19 m0 s1}

This data encapsulates its molecular structure and identifiers necessary for chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate undergoes several types of chemical reactions typical of organic compounds:

  1. Substitution Reactions: These involve the replacement of one functional group with another. Common reagents include halides or nucleophiles under controlled conditions.
  2. Hydrolysis: The compound can be hydrolyzed in the presence of water to yield its constituent acids and other by-products. The hydrolysis process typically requires acidic or basic catalysts to facilitate the reaction.

These reactions are critical for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate primarily revolves around its role as a C3a receptor antagonist. By binding to the C3a receptor on immune cells:

  1. Inhibition of Complement Activation: The compound prevents C3a from exerting its pro-inflammatory effects.
  2. Modulation of Immune Responses: This antagonism can lead to decreased recruitment of inflammatory cells to sites of injury or infection.

Research indicates that by inhibiting the C3a receptor pathway, SB290157 can alter immune responses significantly, which may have therapeutic implications in conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in polar solvents due to its ionic nature from the trifluoroacetate group.
  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.

These properties are essential for handling and application in laboratory settings .

Applications

Scientific Uses

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate has several applications in scientific research:

  1. Immunology Studies: Used extensively to study the complement system's role in inflammation and immune responses.
  2. Pharmacological Research: Investigated for potential therapeutic applications in diseases characterized by dysregulated immune responses.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting complement pathways.
Introduction to Complement System Modulation

The complement system is a cornerstone of innate immunity, providing rapid defense against pathogens through opsonization, inflammation induction, and direct cell lysis. Central to its inflammatory functions are the anaphylatoxins (C3a, C4a, C5a)—small peptides generated during complement activation that exert potent biological effects via G-protein-coupled receptors (GPCRs). Dysregulated anaphylatoxin signaling contributes to pathologies ranging from autoimmune diseases to ischemia-reperfusion injury, making these receptors high-priority therapeutic targets [5] . Pharmacological modulation of complement, particularly via anaphylatoxin receptor antagonism, represents an evolving strategy to suppress inflammation while preserving critical host-defense functions [7].

Anaphylatoxin Receptors as Therapeutic Targets

Anaphylatoxin receptors comprise three subtypes: C3aR (C3AR1), C5aR1 (CD88), and C5aR2 (C5L2). These receptors exhibit distinct ligand specificities, signaling mechanisms, and physiological roles:

Table 1: Key Anaphylatoxin Receptors and Their Characteristics

ReceptorPrimary LigandSignaling MechanismKey Cellular DistributionsPathophysiological Roles
C3aR (C3AR1)C3aGαi/Gαq-coupledMast cells, neutrophils, astrocytes, epithelial cellsNeuroinflammation, asthma, sepsis pathology
C5aR1 (C5AR1)C5aGαi/Gαq-coupledNeutrophils, monocytes, macrophagesSepsis exacerbation, ARDS, autoimmune inflammation
C5aR2 (C5AR2)C5a, desArg-C5aβ-arrestin-biased (G-protein uncoupled)Myeloid cells, adipocytesModulates C5aR1 signaling, metabolic regulation

C3a binding to C3aR triggers calcium mobilization, chemotaxis, and cytokine release, amplifying inflammatory cascades. In contrast, C5a interaction with C5aR1 drives robust neutrophil activation and ROS production. The non-signaling C5aR2 acts as a regulatory scavenger or modulator of C5aR1 responses [6] [9]. Genetic and pharmacological studies highlight the therapeutic potential of selectively inhibiting these receptors. For example, C5aR1 blockade protects against sepsis, while C3aR inhibition shows promise in neurodegenerative and respiratory diseases [3] [7].

Rationale for C3a Receptor-Specific Antagonism

Targeting C3aR offers distinct advantages over broad-spectrum complement inhibition:

  • Precision: Spares the cytolytic terminal pathway (C5b-9), preserving critical antimicrobial defense [5].
  • Upstream Action: C3a generation precedes C5a production; C3aR antagonism may dampen amplification loops .
  • Disease-Specific Evidence:
  • In chronic rhinosinusitis with nasal polyps (CRSwNP), epithelial cells overproduce C3a, correlating with disease severity. C3aR blockade reduces inflammation in Aspergillus fumigatus-induced rodent models [2].
  • In meningococcal sepsis, C3aR deficiency exacerbates disease, while C5aR deficiency is protective. This suggests C3aR signaling may have protective functions in infection, necessitating selective over pan-complement inhibition [3].
  • In neuroinflammatory disorders, C3aR mediates microglial activation and astrocyte interactions. Antagonism reduces neuronal damage in stroke models .

These findings underscore the need for highly specific C3aR antagonists to avoid compromising beneficial immune functions while controlling pathological inflammation.

Historical Development of C3aR Antagonists

Early C3aR antagonists were peptide analogs of C3a’s C-terminal sequence (e.g., SB290157’s prototype). Limitations included:

  • Proteolytic instability and poor pharmacokinetics.
  • Off-target effects at related receptors.

Table 2: Evolution of Key C3a Receptor Antagonists

Compound ClassRepresentative CompoundKey FeaturesLimitationsExperimental Applications
Peptide-basedC3a₇₇–₇₇ (AAR)First synthetic antagonist; C-terminal sequence mimicLow potency, rapid clearanceProof-of-concept in vitro studies
Non-peptide small moleculeSB 290157 (N⁵-(2-(2,2-Diphenylethoxy)acetyl)-L-arginine trifluoroacetate)High-affinity (IC₅₀ = 200 nM), competitive, selective for C3aR over C5aRPartial agonism at C5aR2Widely used in rodent models of stroke, arthritis, sepsis
Advanced small moleculesJR14a, BR103Improved specificity, oral bioavailabilityUnder preclinical evaluationIn vivo models of asthma, psoriasis

SB 290157 trifluoroacetate (CAS 1140525-25-2) emerged as a breakthrough tool compound. Biochemical characterization revealed:

  • High-affinity competitive antagonism at human, murine, and guinea pig C3aR (IC₅₀ = 27.7 nM, 12.5 nM, and 7 nM, respectively, in calcium flux assays) .
  • Selectivity: Minimal activity at C5aR1 or chemokine receptors at therapeutic concentrations .
  • Functional blockade: Inhibits C3a-induced ATP release from platelets (IC₅₀ = 30 nM) and internalization of C3aR in neutrophils .

Properties

Product Name

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate

IUPAC Name

5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C24H29F3N4O6

Molecular Weight

526.5 g/mol

InChI

InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)

InChI Key

ZJRMPPVJAQWGEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.